molecular formula C17H19ClFN5O B2695012 1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea CAS No. 1448059-31-1

1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

Cat. No.: B2695012
CAS No.: 1448059-31-1
M. Wt: 363.82
InChI Key: QGAYXGRDIOCOKV-UHFFFAOYSA-N
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Description

Historical Development of Pyrimidine-Urea Scaffold in Medicinal Chemistry

The pyrimidine-urea scaffold emerged as a critical pharmacophore following the serendipitous discovery of suramin in 1922, the first urea-containing therapeutic agent approved for clinical use. Originally developed as a trypanocidal agent, suramin’s structural architecture—featuring multiple urea linkages—inspired medicinal chemists to explore urea’s versatility in drug design. By the late 20th century, the convergence of X-ray crystallography and computational modeling revealed urea’s unique capacity to form bidirectional hydrogen bonds with biological targets, particularly kinases.

A pivotal advancement occurred with the development of sorafenib, a urea-containing pyrimidine derivative approved in 2005 as a multikinase inhibitor. Structural studies demonstrated that its urea moiety engages in critical hydrogen bonding with Glu500 and Asp593 residues in the BRAF kinase active site, stabilizing the DFG-out conformation and inhibiting oncogenic signaling. This discovery cemented urea-pyrimidine hybrids as privileged scaffolds for kinase-targeted therapies.

Significance of Urea Moiety as a Privileged Structure in Drug Discovery

The urea functional group (−N−C(=O)−N−) serves as a molecular linchpin in drug design due to three key attributes:

  • Hydrogen-Bonding Capacity : Urea’s carbonyl oxygen and two NH groups enable simultaneous interactions with polar residues in enzymatic active sites. For example, in kinase inhibitors, urea often bridges acidic (e.g., glutamate) and basic (e.g., lysine) residues, enhancing binding affinity.
  • Physicochemical Tunability : Substituents on urea’s nitrogen atoms modulate solubility, permeability, and metabolic stability. Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic resistance, while pyrrolidinyl rings improve aqueous solubility.
  • Synthetic Accessibility : Ureas are readily synthesized via carbodiimide-mediated couplings or palladium-catalyzed reactions, enabling rapid exploration of structure-activity relationships (SAR).
Property Impact on Drug Design Example in Urea Derivatives
Hydrogen Bonding Enhances target binding affinity Sorafenib’s interaction with BRAF
LogP Modulation Balances solubility and membrane permeation Pyrrolidinyl substituents
Metabolic Stability Prolongs half-life Fluorinated aryl groups

Importance of Pyrrolidinyl-Substituted Pyrimidines in Research

Pyrrolidinyl-substituted pyrimidines have gained prominence due to their conformational rigidity and enhanced pharmacokinetic profiles. The pyrrolidine ring’s saturated nature reduces planar aromaticity, mitigating off-target interactions with DNA or hERG channels while improving blood-brain barrier penetration. Recent studies highlight their role in:

  • Kinase Inhibition : The pyrrolidine nitrogen participates in salt bridges with aspartate residues in ATP-binding pockets, as seen in CDK2 inhibitors.
  • Solubility Enhancement : Compared to phenyl or alkyl substituents, pyrrolidinyl groups lower logP values by ~0.5–1.0 units, critical for oral bioavailability.
  • Stereochemical Control : Chiral pyrrolidine centers enable enantioselective target engagement, reducing dose requirements.

A 2021 study demonstrated that bis-pyrrolo[2,3-d]pyrimidines exhibit nanomolar potency against pancreatic adenocarcinoma (IC~50~ = 0.79 µM) by inducing apoptosis through caspase-3/7 activation. This underscores the therapeutic potential of pyrrolidine-pyrimidine hybrids.

Current Research Landscape and Positioning of 1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

The target compound integrates three pharmacophoric elements:

  • 4,6-Dimethylpyrimidine Core : Methyl groups at C4 and C6 positions induce torsional strain, forcing the pyrimidine ring into a boat conformation that optimizes van der Waals contacts with hydrophobic kinase subpockets.
  • Pyrrolidin-1-yl Substituent : The pyrrolidine ring’s endo conformation positions its nitrogen for hydrogen bonding with backbone carbonyls in target proteins, as observed in RET kinase inhibitors.
  • 3-Chloro-4-fluorophenyl Urea Arm : Halogen atoms enhance binding through halogen bonding with carbonyl oxygens (Cl→O=C, F→O=C) and improve metabolic stability by blocking cytochrome P450 oxidation.

Recent patent analyses reveal that analogous compounds inhibit VEGF-R2 and PDGFR-β at IC~50~ values <10 nM, suggesting potential antiangiogenic applications. Computational docking studies predict that the chloro-fluorophenyl group occupies a hydrophobic cleft adjacent to the kinase gatekeeper residue, while the urea moiety anchors the compound to the hinge region.

Structural Comparison of Urea-Pyrimidine Kinase Inhibitors

Compound Target Kinase IC~50~ (nM) Key Structural Feature
Sorafenib BRAF 6.2 Trifluoromethylphenyl urea
Regorafenib VEGFR2 3.1 Fluoroaryl urea
Target Compound (Predicted) <10* Pyrrolidinyl-pyrimidine urea

*Based on structural analogs

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFN5O/c1-10-15(11(2)21-16(20-10)24-7-3-4-8-24)23-17(25)22-12-5-6-14(19)13(18)9-12/h5-6,9H,3-4,7-8H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAYXGRDIOCOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. Its structure suggests possible interactions with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The compound is characterized by the following structural elements:

  • Chloro and Fluoro Substituents : These halogen groups may enhance lipophilicity and modulate biological activity.
  • Pyrimidine Ring : This moiety is often associated with nucleic acid interactions and enzyme inhibition.
  • Pyrrolidine Group : Known for its role in enhancing pharmacological properties.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The urea moiety can interact with enzyme active sites, potentially inhibiting key metabolic pathways.
  • Receptor Modulation : The presence of the pyrimidine and pyrrolidine rings suggests possible binding to various receptors involved in cell signaling pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.
CompoundCell Line TestedIC50 (µM)Mechanism
AMCF7 (Breast)5.0Apoptosis
BHT29 (Colon)7.2Cell Cycle Arrest

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Antibacterial Studies : Similar compounds have demonstrated activity against Gram-positive and Gram-negative bacteria.
MicroorganismMIC (µg/mL)Activity Level
E. coli12.5Moderate
S. aureus6.25Strong
P. aeruginosa25Weak

Case Studies

  • Study on Anticancer Properties : A recent study evaluated the efficacy of pyrimidine derivatives in inhibiting tumor growth in xenograft models, showing that compounds with structural similarities to our target exhibited significant tumor reduction compared to controls .
  • Antimicrobial Efficacy : Another investigation assessed the antibacterial properties of various urea derivatives, finding that those containing halogen substituents had enhanced activity against resistant strains of bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

  • Substituent Variations : The presence of different halogens or alkyl groups can significantly alter potency and selectivity.
SubstituentEffect on Activity
FluoroIncreases lipophilicity
ChloroEnhances receptor binding
MethylModulates toxicity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Modified Aryl Groups

Compound 1 : 1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea (RN: 1797291-11-2)
  • Key Differences :
    • The aryl group is 3-fluoro-4-methylphenyl instead of 3-chloro-4-fluorophenyl.
    • Methyl substitution on the phenyl ring may enhance lipophilicity compared to chloro substitution.
  • Implications :
    • Chloro groups (electron-withdrawing) may improve target binding affinity compared to methyl (electron-donating) groups .
Compound 2 : Cyanophenyl-3-(3-chloro-4-fluorophenyl)urea (6c)
  • Key Differences: Replaces the pyrimidine moiety with a cyanophenyl group.
  • Data :
    • Yield: 84.7%; ESI-MS m/z: 290.0 [M+H]+ .
  • Implications: The pyrimidine ring in the target compound likely offers superior hydrogen-bonding interactions compared to cyanophenyl, enhancing selectivity.
Compound 3 : 1-(4-Cyanophenyl)-3-(3-(trifluoromethyl)phenyl)urea (6e)
  • Data :
    • Yield: 80.0%; ESI-MS m/z: 306.1 [M+H]+ .

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